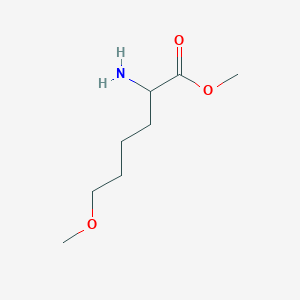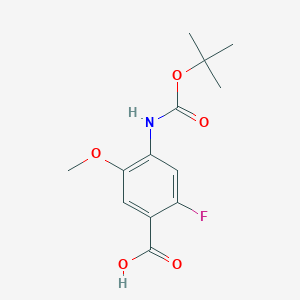
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxy group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection process.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the fluorine atom can result in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid has several scientific research applications, including:
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical compounds, including potential drug candidates.
Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid primarily involves its role as a protecting group for amines. The Boc group can be selectively cleaved under acidic conditions, revealing the free amine for further reactions . This selective cleavage is facilitated by the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis and decarboxylation to yield the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
4-(((Tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: A Boc-protected compound used in the synthesis of cyclic peptides.
Uniqueness
4-((Tert-butoxycarbonyl)amino)-2-fluoro-5-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups provides distinct reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C13H16FNO5 |
|---|---|
Poids moléculaire |
285.27 g/mol |
Nom IUPAC |
2-fluoro-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-6-8(14)7(11(16)17)5-10(9)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Clé InChI |
UXDSEXOPSHGQFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



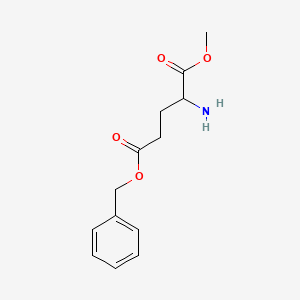
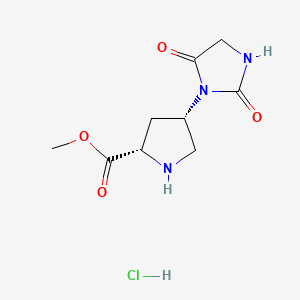

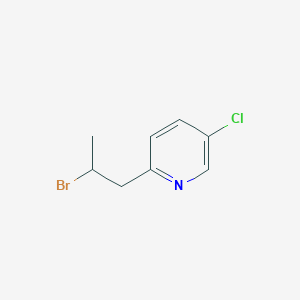

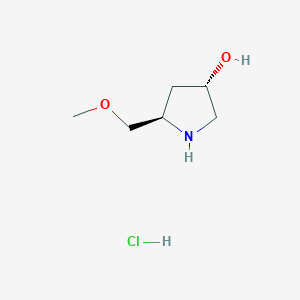
![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
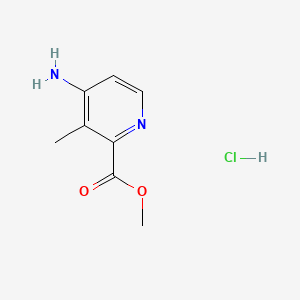
![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)



